SPPS is a crucial technique for peptide and protein synthesis. One key step involves cleaving the synthesized peptide from the resin bead it's attached to. TIPS is often used in this step as a scavenger, particularly for trityl cations (Trt+) released during cleavage [].
These cations can potentially react with the peptide, leading to undesired side reactions. TIPS acts as a "sink" for these cations, preventing them from interacting with the peptide and ensuring a cleaner product []. Additionally, TIPS is advantageous due to its volatility, allowing for easy removal after the reaction is complete [].
TIPS possesses mild reducing properties, making it a valuable tool in various organic synthesis reactions. It can be used for:
Compared to other reducing agents, TIPS offers several advantages, including:
TIPS can be used as a starting material for the synthesis of various functionalized silanes, which are organosilicon compounds with diverse applications. Through chemical modifications, TIPS can be transformed into silanes containing different functional groups, such as:
Triisopropylsilane, with the molecular formula and a molecular weight of 158.36 g/mol, is an organosilicon compound characterized as a colorless liquid. It is known for its significant role in organic synthesis, particularly as a protecting group and reducing agent in peptide synthesis. The compound features three bulky isopropyl groups attached to a silicon atom, which contribute to its steric hindrance and unique chemical properties .
The reducing ability of TIPS stems from the cleavage of the Si-H bond. During reduction reactions, the H atom from TIPS is transferred to the target molecule, accepting an electron and reducing its oxidation state. The remaining (i-Pr)₃Si group combines with a free oxygen atom (often from water) to form an unreactive byproduct [(i-Pr)₃SiOH] [].
Triisopropylsilane can be synthesized through several methods, including:
These methods highlight the versatility of triisopropylsilane in synthetic pathways, allowing for its incorporation into various chemical frameworks .
Triisopropylsilane finds extensive applications in:
Research indicates that triisopropylsilane interacts effectively with various protecting groups and amino acids, enhancing deprotection efficiency and facilitating disulfide bond formation during peptide synthesis. Its role as a hydride donor has been emphasized in studies focusing on cysteine residues, showcasing its dual functionality as both a scavenger and reducing agent .
Several compounds share structural or functional similarities with triisopropylsilane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethylsilane | Less sterically hindered; commonly used in silylation reactions. | |
Triethylsilane | Similar applications but with different selectivity in reductions. | |
Trimethoxysilane | Used primarily for surface modification; less effective as a reducing agent. | |
Tri-n-butylsilane | More sterically hindered than trimethylsilane; used in similar applications but less common than triisopropylsilane. |
Triisopropylsilane's unique steric hindrance due to its bulky isopropyl groups allows for selective reactions that other silanes cannot achieve effectively. This property makes it particularly valuable in complex organic syntheses where precision is critical .
The development of triisopropylsilane is rooted in the broader evolution of organosilicon chemistry. While Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, in 1863, triisopropylsilane gained prominence much later. Its synthesis was enabled by advances in hydrosilylation, a reaction first systematically studied in 1946 through pioneering work by Wagner, Strother, and Sommer. Early applications focused on its role as a cation scavenger in peptide synthesis, where it effectively trapped carbocations during deprotection steps.
A key milestone occurred in 2003, when researchers demonstrated its utility in stereoselective reductions, such as the β-selective reduction of anomeric C-phenyl ketals in carbohydrate chemistry. This highlighted its advantage over less hindered silanes like triethylsilane, cementing its地位 in complex organic syntheses.
Triisopropylsilane occupies a unique niche due to its steric and electronic properties:
The three isopropyl groups create significant steric hindrance, enabling selective reactions. For example:
As a hydrosilane, triisopropylsilane participates in diverse reductions:
Table 1: Comparative Reactivity of Hydrosilanes
Hydrosilane | Steric Bulk | Typical Applications |
---|---|---|
Triethylsilane | Low | General deprotection |
Triisopropylsilane | High | Selective silylation, peptide synthesis |
Phenylsilane | Moderate | Radical reactions |
Recent studies have expanded triisopropylsilane’s utility across three domains:
A 2024 study demonstrated its role in regioselective thiocyanation of protected phenols using ammonium thiocyanate (NH~4~SCN) and Oxone®. This method achieved 99% yield under mild conditions, bypassing traditional metal catalysts.
Triisopropylsilane’s dual role as a scavenger and reductant has been re-evaluated. Contrary to earlier assumptions, it actively cleaves cysteine-S-protecting groups (e.g., Mob, Acm) in TFA, enabling streamlined disulfide bridge formation.
Emerging nickel(0) and palladium complexes leverage triisopropylsilane for enantioselective reductions. For instance, Ni(0)-N-heterocyclic carbene catalysts use it to synthesize anti-1,2-diols with >90% diastereomeric excess.
Table 2: Recent Applications of Triisopropylsilane (2020–2025)
Application Area | Key Finding | Source |
---|---|---|
Thiocyanation | Metal-free C–S bond formation | |
Disulfide bond formation | TFA/TIS-mediated cysteine deprotection | |
Carbohydrate chemistry | β-Selective anomeric reductions |
Triisopropylsilane exhibits a tetrahedral molecular geometry centered around the silicon atom, with three isopropyl groups and one hydrogen atom bonded to the central silicon [1] [2]. The molecular formula is C₉H₂₂Si with a molecular weight of 158.36 grams per mole [1] [3] [2]. The International Union of Pure and Applied Chemistry name for this compound is tri(propan-2-yl)silicon, reflecting its systematic nomenclature [1].
The silicon-hydrogen bond in triisopropylsilane demonstrates polarization due to the electronegativity difference between silicon and hydrogen, yielding a hydridic hydrogen character [4]. This molecular arrangement imparts unique physical and chemical properties to the compound, distinguishing it from other organosilicon compounds [5]. The three isopropyl groups attached to the central silicon atom create a sterically hindered environment around the silicon center [6] [5].
The compound's structure can be represented by the simplified molecular input line entry system notation: CC(C)SiHC(C)C, which clearly illustrates the branched alkyl groups bonded to silicon [1] [7]. The International Chemical Identifier key for triisopropylsilane is YDJXDYKQMRNUSA-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [1] [2].
At room temperature, triisopropylsilane exists as a colorless, transparent liquid with a distinct mild odor [3] [8] [9]. The compound maintains its liquid state under standard atmospheric conditions, making it easily handled in laboratory and industrial applications [10]. The appearance is consistently described across multiple sources as a colorless to almost colorless clear liquid, indicating high purity in commercial preparations [10] [8].
The physical state stability of triisopropylsilane at ambient conditions is attributed to its molecular weight and intermolecular forces [5]. The compound exhibits moisture sensitivity, requiring careful storage conditions to prevent hydrolysis reactions [11] [7]. This characteristic influences both its handling procedures and storage requirements in practical applications [4].
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Liquid | [10] |
Appearance | Colorless liquid | [3] [8] |
Odor | Mild, distinct | [7] |
Moisture Sensitivity | Sensitive | [11] [7] |
The boiling point of triisopropylsilane varies depending on atmospheric pressure conditions. Under standard atmospheric pressure (1 atmosphere), the compound boils between 166-170°C [10] [4]. At reduced pressure conditions of 35 millimeters of mercury, the boiling point decreases significantly to 84-86°C [3] [12] [11]. Under 46.7 hectopascals pressure, the boiling point is recorded as 84-85°C [12] [13].
The National Institute of Standards and Technology WebBook provides additional phase change data, indicating a reduced pressure boiling point of 358 Kelvin (85°C) at 0.047 bar pressure [15]. These thermodynamic properties demonstrate the compound's volatility characteristics and temperature-dependent phase behavior.
Property | Temperature (°C) | Pressure Condition | Reference |
---|---|---|---|
Boiling Point | 166-170 | 1 atm | [10] [4] |
Boiling Point | 84-86 | 35 mmHg | [3] [12] |
Boiling Point | 84-85 | 46.7 hPa | [12] [13] |
Melting Point | -20 to -70 | 1 atm | [14] [5] |
Limited thermochemical data are available for triisopropylsilane in the literature. The ionization energy of the compound has been determined through photoelectron spectroscopy to be 9.5 electron volts, representing the vertical value for ionization [15]. This ionization energy provides insight into the electronic structure and bonding characteristics of the molecule.
The flash point of triisopropylsilane ranges from 35-38°C, indicating the minimum temperature at which the compound can form an ignitable mixture with air [3] [12] [11]. This relatively low flash point reflects the compound's volatility and flammable nature under standard conditions [13].
Research on related silane compounds suggests that triisopropylsilane's thermochemical properties are influenced by its silicon-hydrogen bond strength and the steric effects of the three isopropyl substituents [4]. The compound's thermodynamic behavior follows patterns typical of branched organosilicon hydrides, with reduced thermal stability compared to linear analogs.
The refractive index of triisopropylsilane has been measured at different temperatures, providing important optical characterization data. At 20°C, the refractive index ranges from 1.434 to 1.4358, depending on the measurement conditions and sample purity [3] [16] [7] [4]. At 25°C, the refractive index is reported to be between 1.423-1.425 [5].
These refractive index values are consistent with the compound's molecular structure and density characteristics [7]. The slight temperature dependence of the refractive index follows expected patterns for organic liquids, with decreasing values at higher temperatures due to thermal expansion effects [4].
The specific gravity of triisopropylsilane at 20°C relative to water at 20°C is 0.773, which correlates well with the observed refractive index values [16] [17]. This optical property data is essential for analytical identification and purity assessment of the compound in research and industrial applications.
Temperature (°C) | Refractive Index | Reference |
---|---|---|
20 | 1.434-1.4358 | [3] [7] [4] |
25 | 1.423-1.425 | [5] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for triisopropylsilane. Proton nuclear magnetic resonance spectra confirm the expected molecular structure with characteristic chemical shifts for the isopropyl groups and the silicon-bound hydrogen [18] [10]. The spectroscopic data support the tetrahedral geometry around the silicon center [19].
Mass spectrometry analysis of triisopropylsilane reveals a molecular ion peak at mass-to-charge ratio 158, corresponding to the molecular weight of the compound [20]. The electron ionization mass spectrum shows characteristic fragmentation patterns typical of branched organosilicon compounds, with notable peaks at mass-to-charge ratios of 43, 41, and 27 [18].
Infrared spectroscopy of triisopropylsilane displays characteristic absorption bands for silicon-hydrogen stretching, carbon-hydrogen stretching of the isopropyl groups, and silicon-carbon stretching vibrations [21]. These spectroscopic features provide definitive identification markers for the compound and enable monitoring of sample purity [10].
The retention index for triisopropylsilane in gas chromatography-mass spectrometry analysis is 1094, providing an additional analytical parameter for compound identification [20]. This spectroscopic database information facilitates accurate analytical determination in complex mixtures.
Triisopropylsilane exhibits characteristic solubility behavior based on its molecular structure and polarity. The compound is completely immiscible with water due to its hydrophobic nature and lack of hydrogen bonding capability with aqueous media [17] [7] [22]. This immiscibility is consistent with the compound's non-polar character and the presence of bulky isopropyl substituents.
The calculated logarithm of the octanol-water partition coefficient values range from 1.3 to 4.33 depending on the computational method employed, indicating significant lipophilicity [23]. These values suggest strong preference for organic phases over aqueous environments, supporting the observed immiscibility with water.
Estimated aqueous solubility ranges from 0.0143 to 0.575 milligrams per milliliter, classifying the compound as having low to moderate solubility in water-based systems [23]. The Hansen solubility parameters for triisopropylsilane can be estimated based on its molecular structure, considering dispersion forces, polar interactions, and hydrogen bonding contributions [24] [25].
Parameter | Value | Classification | Reference |
---|---|---|---|
Log P (octanol/water) | 1.3-4.33 | Lipophilic | [23] |
Aqueous Solubility | 0.0143-0.575 mg/mL | Low-Moderate | [23] |
Water Miscibility | Immiscible | Hydrophobic | [17] [7] |
Triisopropylsilane demonstrates excellent solubility in a wide range of organic solvents. The compound is readily soluble in benzene and chloroform, indicating compatibility with both aromatic and halogenated solvents [17]. This solubility profile is consistent with the compound's non-polar character and hydrocarbon-like properties [4].
Diethyl ether serves as an effective solvent for triisopropylsilane, with complete miscibility observed under standard conditions [22]. The compound also shows good solubility in other common organic solvents, making it versatile for various synthetic and analytical applications [22]. This broad solvent compatibility facilitates its use in diverse chemical reactions and purification procedures.
The solubility behavior in organic media is influenced by the steric bulk of the three isopropyl groups, which may affect solvation in highly structured solvents [4]. However, the overall non-polar nature of the molecule ensures compatibility with most non-protic organic solvents commonly used in synthetic chemistry [17].
Triisopropylsilane exhibits moisture sensitivity in solution, readily undergoing hydrolysis reactions in the presence of water or protic solvents [7] [4]. This characteristic necessitates the use of anhydrous conditions and inert atmosphere handling when working with solutions of this compound [11].
Solvent Type | Solubility | Notes | Reference |
---|---|---|---|
Water | Immiscible | Hydrophobic | [17] [7] |
Benzene | Soluble | Aromatic compatibility | [17] |
Chloroform | Soluble | Halogenated solvent | [17] |
Diethyl ether | Soluble | Complete miscibility | [22] |
Organic solvents (general) | Soluble | Broad compatibility | [22] |
Triisopropylsilane contains several distinct reactive centers that define its chemical behavior. The primary reactive site is the silicon-hydrogen bond, which exhibits significant polarization due to the electronegativity difference between silicon (1.9) and hydrogen (2.2) [1] [2]. This polarization creates a hydridic hydrogen character, making the compound an effective nucleophilic reducing agent.
The three isopropyl substituents attached to the silicon center provide substantial steric hindrance around the reactive site [3] [4]. This bulky environment serves multiple functions: it controls reaction selectivity by preventing over-reduction, influences reaction rates by limiting access to the silicon center, and provides enhanced stability compared to less substituted silanes. The steric bulk is particularly important in peptide synthesis applications where selectivity is crucial [4].
The electronic environment around silicon is characterized by σ-donation and potential for coordination. The Si-H bond can act as both an electron donor through its σ-electrons and as an acceptor through its σ* orbital, enabling diverse coordination modes with metal centers [5] [6]. This dual character makes triisopropylsilane suitable for both nucleophilic and electrophilic activation pathways.
Reactive Center | Electronic Character | Steric Influence | Chemical Role |
---|---|---|---|
Si-H Bond | Polarized δ⁻Si-Hδ⁺ | Moderate hindrance | Primary reactive site |
Silicon Center | Lewis acidic potential | High steric bulk | Coordination site |
Isopropyl Groups | Electron-donating | Maximum hindrance | Selectivity control |
C-H Bonds | Relatively inert | Steric protection | Secondary sites |
The silicon-hydrogen bond represents the most chemically significant feature of triisopropylsilane. This covalent sigma bond exhibits heterolytic cleavage as the predominant activation mode under most reaction conditions [7] [8]. The bond polarization creates a hydridic hydrogen that readily transfers to electron-deficient centers, making triisopropylsilane an effective reducing agent [1] [2].
Activation mechanisms for the Si-H bond include direct nucleophilic attack, Lewis acid coordination, and metal-mediated processes. In coordination chemistry, the Si-H bond can engage in η²-coordination with transition metals, forming stable σ-complexes that maintain substantial Si-H bonding character [7] [6]. The activation barriers for these processes are generally moderate, with optimal activity observed in the 25-80°C temperature range [9] [10].
Stereochemical outcomes of Si-H bond reactions depend heavily on the specific mechanism and reaction conditions. Retention of configuration is commonly observed in ionic mechanisms, while inversion may occur through associative pathways at silicon [11] [12]. The steric hindrance provided by the isopropyl groups generally favors retention pathways by inhibiting backside attack.
The kinetic behavior of triisopropylsilane shows temperature dependence with exponential rate increases at elevated temperatures. Compared to less hindered silanes, reaction rates are generally reduced due to steric effects, but this slower reactivity often translates to enhanced selectivity in synthetic applications [3] [4].
Triisopropylsilane exhibits pH-dependent hydrolytic behavior that significantly impacts its storage and handling requirements. Under neutral aqueous conditions (pH 7), the compound shows relatively good stability with very slow hydrolysis rates at room temperature [13] [14] [15]. This stability allows for practical handling and storage under controlled conditions.
Acidic conditions (pH < 3) actually enhance the hydrolytic stability of triisopropylsilane. Protonation of water or other nucleophiles reduces their nucleophilic character, thereby inhibiting attack at the silicon center [14] [16]. This enhanced stability under acidic conditions makes triisopropylsilane particularly suitable for applications in trifluoroacetic acid-based reaction systems.
Basic conditions (pH > 10) dramatically accelerate hydrolysis through nucleophilic attack by hydroxide ions. The compound exhibits Level 3 hydrolytic sensitivity, indicating rapid reaction with aqueous base within minutes to hours [13] [17]. The hydrolysis mechanism proceeds via nucleophilic substitution at silicon, following an SN2-like pathway that leads to formation of triisopropylsilanol and hydrogen gas [14] [11].
Temperature effects on hydrolytic stability follow exponential kinetics, with higher temperatures significantly accelerating the hydrolysis process [18] [14]. Moisture sensitivity requires storage under inert atmosphere and protection from humid environments to prevent gradual degradation over time [13] [19] [17].
pH Range | Stability | Mechanism | Products |
---|---|---|---|
< 3 | Enhanced | Protonation inhibits nucleophilic attack | Stable compound |
7 | Moderate | Slow nucleophilic substitution | (iPr)₃SiOH + H₂ |
> 10 | Poor | Rapid OH⁻ attack at silicon | (iPr)₃SiOH + H₂ |
Triisopropylsilane demonstrates good oxidative stability under ambient conditions, showing very slow oxidation when exposed to air or oxygen at room temperature [19] [20]. This stability allows for practical handling and storage without requiring strictly inert atmospheres for short-term use.
Elevated temperature oxidation becomes more significant above 100°C, where moderate oxidation rates are observed [20] [21]. The primary oxidation pathway involves hydrogen atom abstraction from the Si-H bond, followed by oxygen rebound to form triisopropylsilanol as the major product [20] [22]. The lower bond dissociation energy of the Si-H bond compared to C-H bonds provides selectivity for silicon-hydrogen oxidation.
Chemical oxidation with hydrogen peroxide proceeds readily in aqueous media, providing a synthetic route to triisopropylsilanol under mild conditions [20] [23]. Metal-catalyzed oxidations using ruthenium or manganese catalysts achieve high turnover frequencies and excellent selectivity for Si-H bond oxidation over competing C-H sites [20] [24].
Enzymatic oxidation using engineered cytochrome P450 enzymes represents a particularly selective approach. These biocatalysts show remarkable preference for Si-H bonds over C-H bonds, proceeding through iron(IV)-oxene intermediates via hydrogen atom transfer mechanisms [20]. The high chemoselectivity arises from the lower bond dissociation energy of Si-H compared to sterically accessible C-H bonds.
Photochemical oxidation can occur under appropriate conditions with suitable wavelengths and photosensitizers, though this pathway is generally less practical than thermal or catalytic methods [25].
Triisopropylsilane exhibits rich coordination chemistry with transition metals through multiple binding modes. The most common interaction involves η²-coordination of the Si-H bond to metal centers, forming stable σ-complexes where the metal coordinates to both silicon and hydrogen simultaneously [7] [6]. This coordination mode preserves substantial Si-H bonding character while activating the bond for subsequent transformations.
Ruthenium(II) thiolate complexes provide an excellent example of cooperative Si-H bond activation. These systems achieve heterolytic cleavage of the Si-H bond across the polar Ru-S bond, generating silylthioruthenium hydride intermediates that combine ruthenium(II) hydride and sulfur-stabilized silicon cations [7]. The process is reversible and proceeds through barrierless coordination followed by concerted four-membered transition states.
Nickel(0) complexes activate triisopropylsilane through oxidative addition pathways, forming nickel(II) silyl hydride species that exist in temperature-dependent equilibria with η²-Si-H coordination complexes [6] [26]. These systems are particularly important in catalytic hydrosilylation reactions where the Ni-H species serve as key intermediates.
Manganese(I) carbonyl complexes activate Si-H bonds through a mechanism involving initial coordination followed by CO loss and formation of manganese hydride species along with silyl halides [24]. These catalytically active intermediates enable various silicon-mediated transformations.
Heavy metal coordination is exemplified by thorium complexes where triisopropylsilyl-substituted cyclopentadienyl ligands provide enhanced stability compared to trimethylsilyl analogs [27]. The increased steric bulk of the triisopropylsilyl groups enables isolation of crystalline low-oxidation-state thorium complexes that were previously inaccessible.
Metal System | Coordination Mode | Products/Intermediates | Applications |
---|---|---|---|
Ru(II)-Thiolate | η²-Si-H | Silylthioruthenium hydride | Catalytic transformations |
Ni(0) | Oxidative addition | Ni(II) silyl hydride | Hydrosilylation catalysis |
Mn(I)-CO | Si-H activation | Mn-H + silyl bromide | Silane oxidation |
Th complexes | Ligand incorporation | Low-oxidation Th species | Organometallic synthesis |
Triisopropylsilane participates in Lewis acid-base interactions through multiple mechanisms depending on the reaction partner and conditions. As a Lewis base, the compound can donate electron density from its Si-H σ-bond to electron-deficient centers, forming coordination adducts with various Lewis acids [28] [29].
Metal coordination represents the most common Lewis acid interaction, where triisopropylsilane acts as a σ-donor ligand. The Si-H bond coordinates to Lewis acidic metal centers through η²-binding, with the extent of activation depending on the metal's electrophilicity and the reaction conditions [5] [7]. Back-bonding from filled metal d-orbitals to the Si-H σ* orbital can provide additional stabilization in these complexes.
Silicon as a Lewis acid site becomes accessible when the compound is activated by external reagents. Fluoride ion activation is particularly important, where fluoride coordinates to silicon to form hypervalent species that are highly reactive toward various nucleophiles [30] [31]. These [R₃SiH₂]⁻F⁺ intermediates are key species in fluoride-promoted cross-coupling reactions.
Protonation pathways involve acid-base interactions at the hydridic hydrogen, forming [R₃SiH₂]⁺ species under strongly acidic conditions [16] [29]. This protonation enhances the electrophilic character of silicon and can facilitate various transformations.
Hard Lewis acids such as boron trihalides coordinate through the Si-H σ-electrons, forming stable adducts that can be isolated and characterized [28] [32]. The strength of these interactions correlates with the Lewis acidity of the acceptor and the basicity of the Si-H bond.
Soft Lewis acids engage in more complex interactions involving both σ-donation and π-backbonding through the Si-H σ* orbital [7] [5]. These interactions are generally more reversible and can lead to dynamic exchange processes in solution.
Triisopropylsilane serves as an exceptionally effective carbocation scavenger through hydride transfer mechanisms that convert electron-deficient carbon centers to neutral species [33] [34] [22]. This capability makes it invaluable in peptide synthesis and other applications where carbocation intermediates must be intercepted.
Mechanism of scavenging involves direct hydride transfer from the polarized Si-H bond to carbocationic centers. The hydridic character of the hydrogen in triisopropylsilane makes it nucleophilic toward electron-deficient carbon centers, proceeding through transition states that lead to formation of triisopropylsilyl cations and reduced organic products [33] [34] [22].
Trityl cations (Ph₃C⁺) are scavenged with high efficiency under acidic conditions at room temperature, producing triphenylmethane and triisopropylsilyl cation intermediates [35] [36]. This reaction is particularly rapid and quantitative, making triisopropylsilane preferred over other hydride sources for trityl-based protecting group removal.
tert-Butyl cations react excellently with triisopropylsilane under TFA conditions with mild heating [37] [34]. The high stability of the tert-butyl cation allows for selective scavenging without competing side reactions, making this system ideal for protecting group strategies.
Peptide deprotection applications represent the most important use of triisopropylsilane's scavenging ability. In TFA-based deprotection cocktails, triisopropylsilane effectively captures carbocations generated during protecting group removal, preventing side reactions and improving overall yields [33] [9] [10]. The optimal conditions typically involve 2% triisopropylsilane in TFA at 37°C.
Secondary and benzylic carbocations show moderate to good reactivity with triisopropylsilane, with efficiency depending on carbocation stability and steric accessibility [34] [37] [38] [39]. The bulky isopropyl groups provide selectivity by discriminating between different carbocation types based on steric factors.
Selectivity factors in carbocation scavenging include:
Carbocation Type | Scavenging Efficiency | Optimal Conditions | Applications |
---|---|---|---|
Trityl (Ph₃C⁺) | Excellent | Acidic, RT | Protecting group removal |
tert-Butyl | Excellent | TFA, mild heat | Peptide synthesis |
Benzyl | Good | Acidic, variable T | Synthetic chemistry |
Secondary | Moderate | Depends on stability | Selective scavenging |
Flammable;Irritant